2,2'-[Biphenyl-4,4'-diylbis(oxy)]bis(4-nitrobenzonitrile)
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Overview
Description
2,2’-[Biphenyl-4,4’-diylbis(oxy)]bis(4-nitrobenzonitrile) is an organic compound with a complex structure that includes biphenyl, nitro, and benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Biphenyl-4,4’-diylbis(oxy)]bis(4-nitrobenzonitrile) typically involves multiple steps, including the formation of biphenyl intermediates and subsequent nitration and cyanation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Biphenyl-4,4’-diylbis(oxy)]bis(4-nitrobenzonitrile) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The biphenyl and benzonitrile groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions can include amines, substituted biphenyls, and various nitrile derivatives, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
2,2’-[Biphenyl-4,4’-diylbis(oxy)]bis(4-nitrobenzonitrile) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-[Biphenyl-4,4’-diylbis(oxy)]bis(4-nitrobenzonitrile) involves its interaction with molecular targets and pathways within biological systems. The nitro and benzonitrile groups can interact with enzymes and receptors, leading to various biochemical effects. The biphenyl structure provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[4,4’-Biphenyldiylbis(oxy)]dianiline
- 4,4’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]bis[3-(trifluoromethyl)aniline]
- 2,2’-(4,4’-(propane-2,2-diyl)bis(2-methyl-4,1-phenylene))bis-(oxy)bis(methylene)dioxirane)
Uniqueness
2,2’-[Biphenyl-4,4’-diylbis(oxy)]bis(4-nitrobenzonitrile) is unique due to its specific combination of biphenyl, nitro, and benzonitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C26H14N4O6 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-[4-[4-(2-cyano-5-nitrophenoxy)phenyl]phenoxy]-4-nitrobenzonitrile |
InChI |
InChI=1S/C26H14N4O6/c27-15-19-1-7-21(29(31)32)13-25(19)35-23-9-3-17(4-10-23)18-5-11-24(12-6-18)36-26-14-22(30(33)34)8-2-20(26)16-28/h1-14H |
InChI Key |
WRGAQGOTUGHPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=CC(=C3)[N+](=O)[O-])C#N)OC4=C(C=CC(=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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